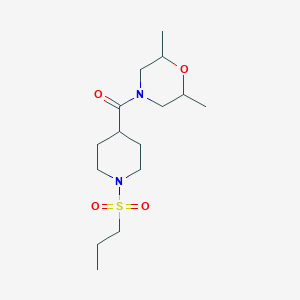![molecular formula C22H17ClN2O4 B5436465 N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5436465.png)
N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and an acetylanilino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.
Formation of the Acetylanilino Moiety: The acetylanilino group can be synthesized by acetylation of aniline using acetic anhydride.
Coupling Reactions: The final step involves coupling the synthesized intermediates through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
- N-[(E)-3-(4-acetylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- N-[(E)-3-(4-acetylanilino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Uniqueness
N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-14(26)15-8-10-17(11-9-15)24-21(27)19(13-16-5-2-3-6-18(16)23)25-22(28)20-7-4-12-29-20/h2-13H,1H3,(H,24,27)(H,25,28)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMXAQPINFCEJ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2Cl)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5436384.png)
![3-Benzylsulfanyl-6-(4-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436390.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5436399.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-methylpiperazine;oxalic acid](/img/structure/B5436402.png)
![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B5436404.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5436419.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)
![7-(1H-imidazol-2-ylcarbonyl)-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5436445.png)
![(2E)-2-[(2-ethoxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5436448.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5436452.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436478.png)
